molecular formula C19H15F2N3O2 B5309303 N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide

N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide

Cat. No. B5309303
M. Wt: 355.3 g/mol
InChI Key: YVDWOHPLLLQPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide, commonly known as DAPI, is a fluorescent stain that is widely used in scientific research. This compound is commonly used to stain DNA in cells and tissues and is an essential tool in various fields of biology, including cell biology, molecular biology, and genetics.

Scientific Research Applications

DAPI is widely used in scientific research as a fluorescent stain for DNA. It can be used to visualize the nucleus of cells and tissues and is an essential tool in various fields of biology, including cell biology, molecular biology, and genetics. DAPI can be used in various applications, including:
1. Cell cycle analysis: DAPI can be used to stain DNA in cells and tissues, allowing researchers to analyze the cell cycle and identify cells in different stages of the cycle.
2. Chromosome analysis: DAPI can be used to stain chromosomes, allowing researchers to analyze the structure and organization of chromosomes.
3. Apoptosis analysis: DAPI can be used to stain apoptotic cells, allowing researchers to analyze the process of programmed cell death.
4. Microscopy: DAPI can be used in fluorescence microscopy to visualize the nucleus of cells and tissues.

Mechanism of Action

DAPI binds to the minor groove of DNA and emits fluorescence when excited by ultraviolet light. The binding of DAPI to DNA is dependent on the AT content of the DNA, with higher affinity for AT-rich regions. The binding of DAPI to DNA causes a shift in the absorption and emission spectra of the compound, resulting in fluorescence emission.
Biochemical and Physiological Effects:
DAPI is a non-toxic compound and does not have any known biochemical or physiological effects in cells and tissues. It is a highly specific stain for DNA and does not interact with other cellular components.

Advantages and Limitations for Lab Experiments

The advantages of using DAPI in lab experiments include its high specificity for DNA, its ability to stain live and fixed cells, and its compatibility with various imaging techniques. However, the limitations of using DAPI include its dependence on ultraviolet light for excitation, its inability to distinguish between live and dead cells, and its limited ability to penetrate thick tissues.

Future Directions

There are several future directions for the use of DAPI in scientific research. These include:
1. Development of new fluorescent dyes for DNA: Researchers are continuously developing new fluorescent dyes for DNA that are more specific, sensitive, and compatible with various imaging techniques.
2. Application of DAPI in drug discovery: DAPI can be used in drug discovery to identify compounds that target DNA and inhibit cell growth.
3. Use of DAPI in gene editing: DAPI can be used in gene editing techniques, such as CRISPR-Cas9, to visualize the location of the target DNA sequence.
4. Development of new imaging techniques: Researchers are developing new imaging techniques that can overcome the limitations of DAPI, such as its dependence on ultraviolet light for excitation and its limited ability to penetrate thick tissues.
Conclusion:
In conclusion, DAPI is a widely used fluorescent stain for DNA in scientific research. It is a highly specific stain for DNA and is an essential tool in various fields of biology, including cell biology, molecular biology, and genetics. DAPI has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of DAPI involves the reaction of 2,5-difluoroaniline with ethyl 3-oxobutanoate in the presence of sodium ethoxide to form N-(2,5-difluorophenyl)-3-oxobutanimide. This intermediate is then reacted with isoquinoline-5-carboxylic acid in the presence of thionyl chloride to form the final product, N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide.

properties

IUPAC Name

N-[3-(2,5-difluoroanilino)-3-oxopropyl]isoquinoline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-13-4-5-16(21)17(10-13)24-18(25)7-9-23-19(26)15-3-1-2-12-11-22-8-6-14(12)15/h1-6,8,10-11H,7,9H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDWOHPLLLQPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(=O)NCCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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